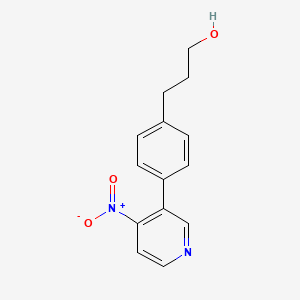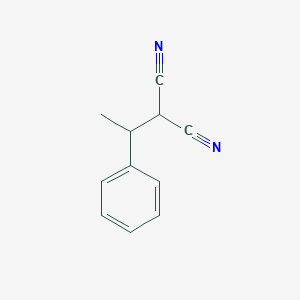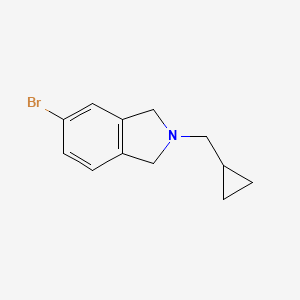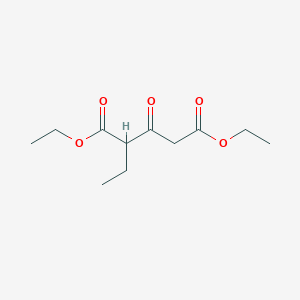
Pentaerythritol-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol-13C is a carbon-13 labeled variant of pentaerythritol, an organic compound with the formula C(CH2OH)4. The molecular structure can be described as a neopentane with one hydrogen atom in each methyl group replaced by a hydroxyl group. This compound is a polyol, specifically a tetrol, and is a white solid. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentaerythritol-13C can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde to yield the final product plus formate ion . The reaction conditions typically involve the use of a strong base such as sodium hydroxide and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves high-temperature condensation followed by cascade recrystallization separation. This method lowers impurities and enhances the purity of the final product . The process is designed to be efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nitric acid, which can convert the hydroxyl groups into nitrate esters, and various oxidizing agents that can further modify the compound. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
One of the major products formed from reactions involving this compound is pentaerythritol tetranitrate, a nitrate ester with explosive properties . Other products include various polyfunctionalized derivatives used in the synthesis of resins, varnishes, and other industrial materials .
Applications De Recherche Scientifique
Pentaerythritol-13C is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which pentaerythritol-13C exerts its effects involves the release of free nitric oxide after a denitration reaction. This nitric oxide triggers signaling pathways involving soluble guanylate cyclase, leading to various physiological effects such as vasodilation . In enzymatic reactions, this compound can participate in hydrogen transfer reactions facilitated by flavoenzymes, which are crucial for studying catalytic mechanisms .
Comparaison Avec Des Composés Similaires
Pentaerythritol-13C can be compared with other similar compounds such as neopentane, neopentyl alcohol, and neopentyl glycol. These compounds share structural similarities but differ in their functional groups and chemical properties:
Neopentane: A hydrocarbon with no hydroxyl groups, making it less reactive compared to this compound.
Neopentyl Alcohol: Contains one hydroxyl group, making it less versatile in chemical reactions compared to this compound.
Neopentyl Glycol: Contains two hydroxyl groups, offering intermediate reactivity and versatility.
This compound stands out due to its four hydroxyl groups and isotopic labeling, which provide unique advantages in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H12O4 |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)(113C)propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1+1 |
Clé InChI |
WXZMFSXDPGVJKK-OUBTZVSYSA-N |
SMILES isomérique |
C(C(CO)(CO)[13CH2]O)O |
SMILES canonique |
C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)



![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)

